REACTION_CXSMILES
|
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=1>CN(C)C=O>[Cl:16][C:15]1[C:10]([S:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:11][CH:12]=[CH:13][CH:14]=1
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Name
|
|
Quantity
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0.338 mol
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
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Stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
had been dried over molecular sieves
|
Type
|
ADDITION
|
Details
|
16.2 grams (0.338 mole) of a 50 percent dispersion of sodium hydride was slowly added
|
Type
|
ADDITION
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Details
|
Thereupon, the resulting solution was added slowly
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Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CC1)SCC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |